N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-hydroxy-3-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-12(13-15)11-9(6-7-16-11)8-17-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGDFFNVRPSJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(OC=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-hydroxyfuran-2-carboxamide Core
The N-hydroxy carboxamide group is introduced by converting the corresponding furan-2-carboxylic acid or ester into the hydroxamic acid derivative. The general approach involves:
- Activation of furan-2-carboxylic acid (or ester) by converting it to an acid chloride or anhydride intermediate.
- Reaction of the activated intermediate with hydroxylamine hydrochloride under basic conditions to form the N-hydroxycarboxamide (hydroxamic acid) functionality.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Activation | SOCl₂ or oxalyl chloride, reflux in dry solvent (e.g., dichloromethane) | Formation of acid chloride |
| Hydroxylamine coupling | Hydroxylamine hydrochloride, base (e.g., pyridine or triethylamine), room temperature to mild heating | Formation of N-hydroxycarboxamide |
This method is well-established for preparing hydroxamic acid derivatives of heterocyclic carboxylic acids, including furan derivatives.
Representative Preparation Procedure (Literature-Based)
A typical synthetic route reported in patent literature and research articles involves:
- Preparation of 3-bromomethylfuran-2-carboxylic acid methyl ester by bromination of methyl furan-2-carboxylate at the 3-position using NBS.
- Conversion to 3-bromomethylfuran-2-carboxamide by aminolysis with aqueous ammonia or ammonium hydroxide.
- Formation of N-hydroxy-3-bromomethylfuran-2-carboxamide by reaction with hydroxylamine hydrochloride under basic conditions.
- Substitution of bromine by phenylsulfanyl group via reaction with thiophenol or sodium thiophenolate.
Data Table Summarizing Key Reaction Steps and Conditions
| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-bromomethylfuran-2-carboxylate methyl ester | NBS, CCl₄, light, 0–25°C | 70–85 | Selective bromination |
| 2 | 3-bromomethylfuran-2-carboxamide | NH₃ (aq) or NH₄OH, room temp, 12–24 h | 75–90 | Aminolysis of ester |
| 3 | N-hydroxy-3-bromomethylfuran-2-carboxamide | Hydroxylamine hydrochloride, base, 0–40°C | 65–80 | Formation of hydroxamic acid |
| 4 | N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide | Thiophenol or sodium thiophenolate, DMF, RT | 60–75 | Nucleophilic substitution |
Research Findings and Analytical Data
- Purity and yield optimization : Reaction yields are influenced by the purity of intermediates and control of reaction conditions such as temperature and solvent choice.
- Structural confirmation : Characterization by NMR (¹H, ¹³C), IR spectroscopy (notably N-OH stretch around 3200-3500 cm⁻¹), and mass spectrometry confirms the presence of the hydroxamic acid and phenylsulfanyl groups.
- Regioselectivity : Bromination at the 3-position methyl group of the furan ring is highly regioselective under controlled conditions, avoiding polybromination or ring substitution.
- Stability : The N-hydroxycarboxamide moiety is stable under mild basic and neutral conditions but sensitive to strong acids or prolonged heating.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted furans.
Scientific Research Applications
Anticancer Properties
The compound exhibits significant anticancer properties, particularly against various tumor cell lines. Research indicates that derivatives of furan-based compounds, including N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide, have shown promising antiproliferative effects. For instance, studies have demonstrated that modifications to the furan ring and the introduction of substituents can enhance cytotoxicity against cancer cells.
Case Study: Cytotoxic Activity
A study evaluating the cytotoxic effects of related furan derivatives found that specific substitutions led to improved activity against lung adenocarcinoma cells (A549). The compound's mechanism involves the inhibition of critical signaling pathways such as AKT, which is often dysregulated in cancer .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes involved in disease processes. Its ability to modulate enzyme activity is crucial for developing therapeutic agents targeting specific diseases.
Case Study: Enzyme Inhibition
Research has indicated that compounds with similar structures can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses and cancer progression. The inhibition of these enzymes can lead to reduced inflammation and tumor growth, highlighting the therapeutic potential of this compound .
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The presence of the phenylsulfanyl group enhances its interaction with microbial targets.
Case Study: Antimicrobial Testing
In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in treating infections caused by resistant strains .
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) (μg/mL) | References |
|---|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 | |
| Escherichia coli | Bacteriostatic | 64 |
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of compounds related to this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
In animal models, certain derivatives have shown the ability to protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to their antioxidant properties and ability to modulate neuroinflammatory pathways .
Mechanism of Action
The mechanism of action of N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with proteins or enzymes, while the furan ring can participate in π-π interactions with aromatic residues. The carboxamide group can form hydrogen bonds with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several furan-carboxamide derivatives and hydroxamic acids reported in the literature. Key analogs include:
Substituent Impact:
- Phenylsulfanylmethyl vs.
- N-Hydroxy (Hydroxamic Acid) vs. Nitro/Trifluoromethyl : The hydroxamic acid group enables metal chelation, a feature absent in nitro- or trifluoromethyl-substituted analogs. This makes the target compound a candidate for targeting metalloenzymes, whereas nitro groups (e.g., in ) may confer electron-withdrawing effects or redox activity.
Physicochemical Properties
While explicit data for the target compound is unavailable, comparisons can be inferred from analogs:
- Molecular Weight : The target compound’s molecular weight (~277 g/mol) is comparable to analogs like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (MW ~239 g/mol) .
Antioxidant Potential:
Hydroxamic acids such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) demonstrated antioxidant activity in DPPH and β-carotene assays .
Enzyme Inhibition:
Hydroxamic acids are well-documented as HDAC inhibitors.
Biological Activity
N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a furan ring, which is known for its pharmacological properties. The presence of the phenylsulfanyl group enhances its interaction with biological targets, making it a candidate for further investigation in drug development.
Target Interactions
Furan derivatives, including this compound, interact with various biological molecules through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
- Receptor Binding : It may act as a ligand for specific receptors, influencing signaling pathways associated with inflammation, cancer progression, and other physiological processes .
Biochemical Pathways
Research indicates that this compound can modulate several biochemical pathways:
- Anti-inflammatory Pathways : By inhibiting pro-inflammatory cytokines, it may reduce inflammation.
- Antioxidant Activity : The compound has shown the ability to scavenge reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in human colon cancer cells (HCT116) at micromolar concentrations .
- Antimicrobial Properties : The compound has shown efficacy against bacterial and fungal strains, indicating its potential as an antimicrobial agent.
- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative damage, highlighting its relevance in neurodegenerative diseases .
Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of this compound, researchers treated HCT116 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value around 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases and the mitochondrial pathway .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of this compound against common pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Q & A
Q. What synthetic methodologies are recommended for preparing N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide?
The compound can be synthesized via chemo-enzymatic cascades or Feist-Benary cyclization. For example, enzymatic hydration of furfural derivatives combined with chemical steps (e.g., cyano group introduction) enables efficient synthesis of furan-2-carboxamide scaffolds . A modified Feist-Benary approach using (2,4-dioxobutylidene)phosphonium intermediates with aldehydes (e.g., benzaldehyde) yields structurally related furan-carboxamides in ~60% yields, as demonstrated for 2-(2-phenylvinyl)furan-3-carboxamide derivatives . Key steps include nBuLi-mediated coupling and purification via column chromatography.
Q. How should researchers characterize the structural and purity profile of this compound?
Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., phenylsulfanyl and hydroxamic acid groups). For analogs, characteristic shifts include δ 7.2–7.8 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) .
- HRMS : To verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₁NO₃S: 278.0481) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, as applied to solvates like N,N-dimethylformamide-coordinated furan-carboxamides .
Q. What in vitro assays are suitable for evaluating biological activity?
The MTT assay is widely used for anticancer activity screening. Protocol:
Q. What solubility and formulation challenges are anticipated?
Hydroxamic acid derivatives often exhibit poor aqueous solubility. Use polar aprotic solvents (DMF, DMSO) for stock solutions. For in vivo studies, consider PEG-based formulations or co-solvency with cyclodextrins. Note that solvate formation (e.g., DMF coordination) can stabilize crystalline forms .
Q. What safety protocols are critical during handling?
- Use PPE (gloves, goggles) to avoid skin/eye contact, as hydroxamic acids may irritate mucous membranes .
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can conflicting biological activity data between studies be resolved?
Contradictions may arise from assay variability (e.g., cell line heterogeneity, incubation times). Mitigation strategies:
- Validate results across multiple cell lines (e.g., HCT-116, MCF-7) and independent labs.
- Perform dose-response curves with triplicate technical replicates .
- Use orthogonal assays (e.g., apoptosis markers, caspase-3 activation) to confirm mechanisms .
Q. What strategies optimize chemo-enzymatic synthesis yields?
- Screen hydrolase/oxidase enzyme libraries (e.g., Candida antarctica lipase B) for regioselective modifications .
- Adjust reaction pH (6.5–7.5) and temperature (25–37°C) to balance enzyme activity and intermediate stability .
- Monitor reaction progress via TLC or HPLC to minimize byproduct formation.
Q. How does structural modification impact stability and shelf life?
- Hydroxamic acid group : Susceptible to hydrolysis; store at –20°C in anhydrous DMSO .
- Phenylsulfanyl moiety : Oxidizes to sulfoxide; add antioxidants (e.g., BHT) to formulations .
- Furan ring : Sensitive to light; use amber vials for storage .
Q. What advanced analytical methods identify metabolic or degradation products?
Q. How can computational modeling guide SAR studies?
- Docking simulations : Map interactions with target proteins (e.g., HDACs for hydroxamic acid derivatives) using AutoDock Vina .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- DFT calculations : Predict redox potentials of phenylsulfanyl groups to assess metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
